

Physicochemical Properties of Acefylline Piperazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Acefylline piperazine*

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Introduction

Acefylline piperazine, a salt formed from the combination of acefylline (a xanthine derivative) and piperazine, is a compound of pharmaceutical interest, primarily utilized for its bronchodilator and anti-inflammatory properties. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Acefylline piperazine**, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of a drug substance like **Acefylline piperazine** are critical determinants of its behavior in biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and Structure

Acefylline, chemically known as 7-theophyllineacetic acid, is a derivative of theophylline. When combined with piperazine, it forms **Acefylline piperazine**. There is some variability in the reported molecular formula and weight, likely due to the existence of different salt forms (e.g.,

1:1 or 2:1 ratios of acefylline to piperazine). The most commonly cited form for a 1:1 salt is presented below.

Chemical Structure of Acefylline and Piperazine

Caption: Chemical structures of Acefylline and Piperazine.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Acefylline piperazine**. It is important to note that some of these values are predicted or calculated and may vary from experimental results.

Property	Value	Source
Molecular Formula	C13H20N6O4	Multiple sources
Molecular Weight	324.34 g/mol	Multiple sources
Melting Point	238-240 °C	[1]
Solubility	Soluble in water. [2] Slightly soluble in Ethanol and Methanol (for Acefylline). [2]	[2]
pKa (predicted for Acefylline)	3.72 ± 0.10 (acidic)	[3]
logP (computed for Acefylline)	-0.8	[1]

Note on Molecular Formula and Weight: Other reported molecular formulas and weights for **Acefylline piperazine** include C9H10N4O4·1/2C4H10N2 (MW: 281.27 g/mol)[\[4\]](#) and C22H30N10O8 (MW: 562.54 g/mol), which likely represent different salt stoichiometries. The values in the table correspond to a 1:1 salt.

Experimental Protocols

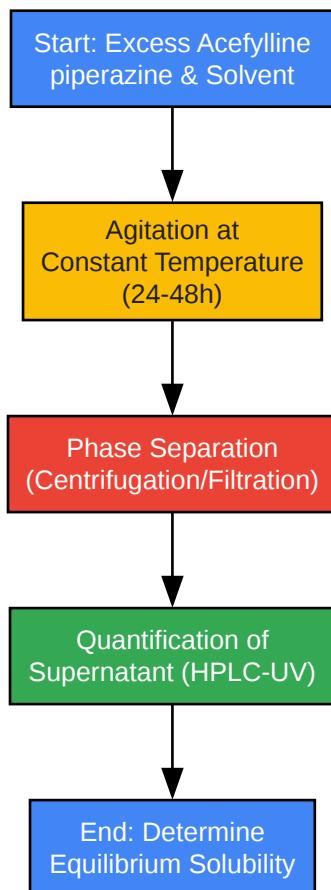
Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining the key properties of **Acefylline piperazine**.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

- Preparation of Saturated Solution: An excess amount of **Acefylline piperazine** is added to a known volume of the relevant solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Acefylline piperazine** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or mol/L).



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Caption: Workflow for Solubility Determination by Shake-Flask Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

- Sample Preparation: A precise amount of **Acefylline piperazine** is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point or by using derivative plots to identify the inflection points. Acefylline has an acidic pKa due to the carboxylic acid group, while piperazine has two basic pKa values.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

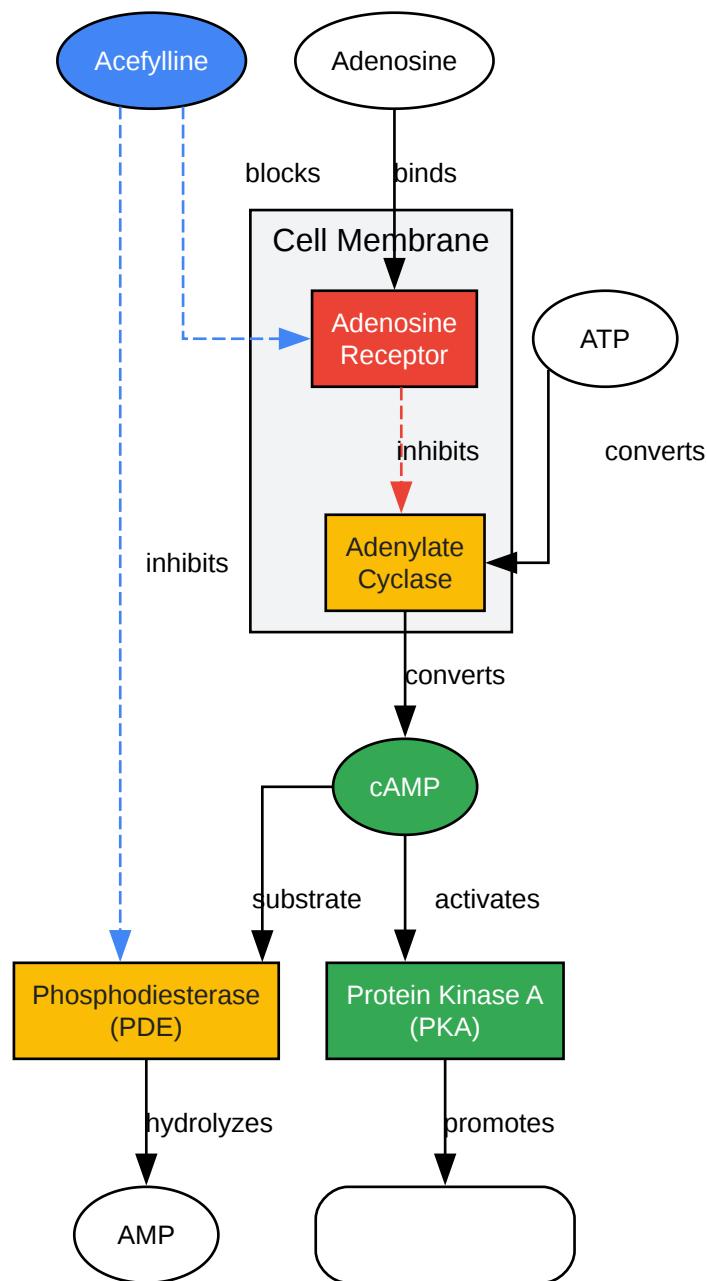
Protocol:

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of **Acefylline piperazine** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
- Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of **Acefylline piperazine** in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathway

Acefylline piperazine exerts its therapeutic effects primarily through two mechanisms: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.

- Adenosine Receptor Antagonism: Adenosine, upon binding to its receptors on bronchial smooth muscle cells, induces bronchoconstriction. By blocking these receptors, acefylline prevents this effect, leading to bronchodilation.
- Phosphodiesterase (PDE) Inhibition: PDE enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, acefylline increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn leads to the relaxation of airway smooth muscle.



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Caption: Signaling Pathway of **Acefylline Piperazine**.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **Acefylline piperazine**, including its chemical identity, molecular characteristics, and key parameters such as solubility, pKa, and logP. The outlined experimental protocols offer a foundation for the accurate and reliable determination of these properties, which is

fundamental for all stages of drug development. The visualized signaling pathway elucidates the molecular mechanisms underlying its therapeutic action. A comprehensive understanding of these aspects is critical for the successful formulation and clinical application of **Acefylline piperazine**.

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